Solvent Red 135

Description

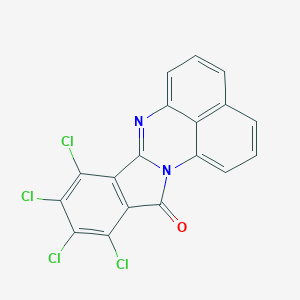

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrachloro-2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4(9),5,7,10,12,14,16(20),17-nonaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H6Cl4N2O/c19-13-11-12(14(20)16(22)15(13)21)18(25)24-9-6-2-4-7-3-1-5-8(10(7)9)23-17(11)24/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZVRROHBDDCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H6Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041260 | |

| Record name | C.I. Solvent Red 135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals | |

| Record name | 12H-Phthaloperin-12-one, 8,9,10,11-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

20749-68-2 | |

| Record name | Solvent Red 135 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20749-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Red 135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020749682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12H-Phthaloperin-12-one, 8,9,10,11-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9,10,11-tetrachloro-12H-phthaloperin-12-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT RED 135 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50TEX4842R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Solvent Red 135

Introduction and Compound Identification

Solvent Red 135, also identified by the Colour Index (C.I.) 564120, is a high-performance synthetic organic dye belonging to the aminoketone chemical class.[1][2] It is a yellowish-red powder widely recognized for its exceptional thermal stability, high light fastness, and strong tinting strength.[3][4][5][6] These robust properties make it a preferred colorant in demanding industrial applications, primarily for coloring a wide array of plastics and synthetic fibers.[3][4][7][8] This guide provides a comprehensive analysis of its core physicochemical properties, outlines standardized experimental protocols for its characterization, and discusses the practical implications of these properties for research and development.

Compound Identifiers:

-

Chemical Name: 8,9,10,11-tetrachloro-12H-isoindolo[2,1-a]perimidin-12-one[9][10]

-

Synonyms: Transparent Red EG, Macrolex Red EG, Solvaperm Red G, Oplas Red 339[3][8][10][11][12]

Core Physicochemical Characteristics

The molecular structure and physical attributes of this compound are fundamental to its behavior in various systems. Its chlorinated, polycyclic aromatic structure is responsible for its high stability and insolubility in aqueous media.

graph "Solvent_Red_135_Structure" {

layout=neato;

node [shape=plaintext];

edge [style=solid];

// Define atom positions

N1 [pos="0.8,1.2!", label="N"];

N2 [pos="-0.8,1.2!", label="N"];

C1 [pos="-1.6,0.6!", label="C"];

C2 [pos="-1.6,-0.6!", label="C"];

C3 [pos="-0.8,-1.2!", label="C"];

C4 [pos="0,-1.8!", label="C"];

C5 [pos="0.8,-1.2!", label="C"];

C6 [pos="1.6,-0.6!", label="C"];

C7 [pos="1.6,0.6!", label="C"];

C8 [pos="0,0!", label="C"];

C9 [pos="-0.8,-0.1!", label="C"];

C10 [pos="0.8,-0.1!", label="C"];

C11 [pos="-2.9,0.6!", label="C"];

C12 [pos="-3.5,0!", label="C"];

C13 [pos="-2.9,-0.6!", label="C"];

C14 [pos="-2.2,-1.2!", label="C"];

C15 [pos="2.9,0.6!", label="C"];

C16 [pos="3.5,0!", label="C"];

C17 [pos="2.9,-0.6!", label="C"];

C18 [pos="2.2,-1.2!", label="C"];

C19 [pos="-1.5,2.0!", label="C"];

O1 [pos="-1.5,2.8!", label="O"];

C20 [pos="-0.8,1.9!", label="C"];

C21 [pos="0,2.5!", label="C"];

C22 [pos="0.8,1.9!", label="C"];

C23 [pos="0.8,3.1!", label="Cl"];

C24 [pos="-0.8,3.1!", label="Cl"];

C25 [pos="-1.6,3.8!", label="Cl"];

C26 [pos="1.6,3.8!", label="Cl"];

// Define bonds

N1 -- C7 -- C6 -- C5 -- C10 -- C8 -- C9 -- C3 -- C2 -- C1 -- N2;

N1 -- C10;

N2 -- C9;

C1 -- C11 -- C12 -- C13 -- C2;

C3 -- C14 -- C13;

C6 -- C18 -- C17 -- C16 -- C15 -- C7;

C5 -- C18;

// Aromatic rings representation

C1 -- C2 [style=double];

C3 -- C4 -- C5 [style=double];

C6 -- C7 [style=double];

C11 -- C12 [style=double];

C13 -- C14 [style=double];

C15 -- C16 [style=double];

C17 -- C18 [style=double];

// Perinone structure

N1 -- C22;

N2 -- C20;

C19 -- C20 -- C21 -- C22;

C19 -- O1 [style=double];

C20 -- C24;

C21 -- C25;

C21 -- C26;

C22 -- C23;

// Fused rings

C8 -- C10;

C8 -- C9;

}```

Caption: Molecular Structure of this compound

A summary of its key quantitative properties is presented in the table below for easy reference.

Property Value Source(s) Molecular Formula C₁₈H₆Cl₄N₂O [1][7][9][10] Molecular Weight 408.07 g/mol [7][9][13] Appearance Yellowish-red or bright red powder [1][3][7] Melting Point 308 - 318 °C [3][5][8][14][15] Boiling Point 646.3 ± 65.0 °C (Predicted) [13][15][] Density 1.74 - 1.77 g/cm³ (Predicted) [8][13][14][] Water Solubility Insoluble (<0.03 mg/L at 20°C) [3][7][13][15] Partition Coefficient log Pow = 7.1 (at 25°C) [15][17]

Solubility Profile in Organic Solvents

The "solvent" classification of this dye stems from its characteristic insolubility in water and good solubility in various organic solvents. [1][3][7]This property is critical for its application in non-aqueous systems, such as plastics, inks, and industrial oils. [3][7]The causality behind this behavior lies in its largely nonpolar molecular structure, which facilitates favorable intermolecular interactions with organic solvent molecules. Quantitative solubility data is essential for formulation development, ensuring the dye remains dissolved and uniformly dispersed without precipitation.

Organic Solvent Solubility at 20°C (g/L) Source(s) Methylbenzene (Toluene) 0.6 [8][11][18][19] Dichloromethane 0.3 [8][11][18][19] Acetone 0.2 [8][11][18][19] Butyl Acetate 0.2 [8][11][18][19] Ethyl Alcohol (Ethanol) 0.1 [8][11][18][19] Chloroform Soluble (Qualitative) [1][3][7]

Thermal and Photochemical Stability

A defining feature of this compound is its exceptional stability under thermal stress and light exposure, which is a direct consequence of its robust, fused-ring chemical structure.

-

Heat Resistance: The dye exhibits high thermal stability, with a heat resistance of up to 300-320°C in plastics like polystyrene. [3][4][11][20]This allows it to be incorporated into high-temperature polymer processing without significant degradation, ensuring color integrity in the final product.

-

Light Fastness: this compound demonstrates excellent light fastness, typically rated at 7-8 on the 8-grade Blue Wool scale. [3][5][8][11]This high rating indicates superior resistance to fading upon prolonged exposure to light, a critical requirement for durable goods.

Synthesis and Potential Impurities

From a process chemistry perspective, understanding the synthesis of this compound provides insight into its properties and potential contaminants. The manufacturing process involves the condensation of 1,8-diaminonaphthalene with tetrachlorophthalic anhydride, followed by a ring-closing reaction. [1][7][20]The reaction is typically carried out in a polar organic solvent or an aqueous hydrochloric acid medium.

[21][22][23][24]

A critical consideration in the synthesis is the potential for the formation of impurities, notably hexachlorobenzene (HCB), which can be present in the starting materials. [24]HCB is a known environmental pollutant, and its presence must be monitored to meet regulatory and environmental standards.

[24]

Experimental Protocols: Characterization of Physicochemical Properties

To ensure self-validating and reproducible results in a research setting, standardized protocols are essential. The following sections detail methodologies for determining key properties of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the saturation solubility of a compound in a given solvent.

[18]

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of this compound powder to several vials. The excess is critical to ensure that a saturated solution is achieved with visible undissolved solid.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 20°C) for 24-72 hours. The agitation and extended time are necessary to ensure the system reaches thermodynamic equilibrium.

[18]4. Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved solid has fully settled. Centrifugation can be used to accelerate this process.

-

Sampling & Dilution: Carefully extract an aliquot of the clear supernatant. Perform a precise serial dilution of the aliquot with the same solvent to bring its concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using UV-Vis spectrophotometry. Measure the absorbance at the known λmax of this compound and calculate the concentration using a pre-established calibration curve (Beer-Lambert Law).

-

Calculation: Multiply the measured concentration by the dilution factor to determine the saturation solubility in g/L.

```dot

digraph "Solubility_Workflow" {

graph [splines=ortho, nodesep=0.6];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

prep [label="1. Add Excess Dye\nto Vials"];

solvent [label="2. Add Known Volume\nof Solvent"];

equilibrate [label="3. Equilibrate (24-72h)\nat Constant Temp"];

separate [label="4. Separate Phases\n(Settle/Centrifuge)"];

sample [label="5. Sample & Dilute\nSupernatant"];

quantify [label="6. UV-Vis Analysis\n(Beer's Law)"];

calculate [label="7. Calculate Solubility\n(g/L)"];

prep -> solvent;

solvent -> equilibrate;

equilibrate -> separate;

separate -> sample;

sample -> quantify;

quantify -> calculate;

}

Caption: Workflow for Spectroscopic Analysis.

Toxicological and Safety Profile

From a toxicological standpoint, this compound exhibits low acute toxicity. Safety data indicates an oral LD50 in rats greater than 5,000 mg/kg and an inhalation LC50 greater than 2,868 mg/m³. [15][17]It is also reported to have low toxicity to aquatic organisms. [15][17]However, as with any chemical powder, it may cause skin, eye, or respiratory irritation, and appropriate personal protective equipment should be used during handling to minimize dust generation and exposure.

[25]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound [jnogilvychem.com]

- 4. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]

- 5. ccchemical.com [ccchemical.com]

- 6. What is the use of this compound? [xcwydyes.com]

- 7. This compound | 20749-68-2 [chemicalbook.com]

- 8. epsilonpigments.com [epsilonpigments.com]

- 9. C.I. This compound | C18H6Cl4N2O | CID 88680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 20749-68-2: this compound | CymitQuimica [cymitquimica.com]

- 11. union-pigment.com [union-pigment.com]

- 12. This compound Manufacturers in Mumbai, India | C.I. No 564120 [colorantsgroup.com]

- 13. This compound CAS#: 20749-68-2 [m.chemicalbook.com]

- 14. This compound TDS|this compound from Chinese supplier and producer - SOLVENT RED DYES - Enoch dye [enochdye.com]

- 15. echemi.com [echemi.com]

- 17. This compound - Safety Data Sheet [chemicalbook.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. China this compound Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]

- 20. echemi.com [echemi.com]

- 21. benchchem.com [benchchem.com]

- 22. CN101508849A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 23. CN101508849B - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 24. Page loading... [guidechem.com]

- 25. additivesforpolymer.com [additivesforpolymer.com]

A Technical Guide to Solvent Red 135: Molecular Identity, Properties, and Analytical Methodologies for the Research Professional

This technical guide provides a comprehensive overview of Solvent Red 135 (C.I. 564120), a high-performance perinone-class dye. While widely recognized for its industrial application in coloring polymers, its exceptional thermal stability, light fastness, and distinct chemical structure make it a molecule of significant interest for researchers in materials science, analytical chemistry, and advanced technology development. This document delves into its core molecular structure, physicochemical properties, synthesis, and detailed analytical protocols relevant to a scientific research environment.

Part 1: Core Molecular Identity

A precise understanding of a compound's identity is the foundation of all scientific inquiry. This section details the fundamental structural and chemical identifiers for this compound.

CAS Number and Nomenclature

The primary Chemical Abstracts Service (CAS) Registry Number for this compound is 20749-68-2 .[1][2][3][4][5] An alternative CAS number, 71902-17-5, is also frequently associated with the commercial dye.[3][6][7][8][9][10][11]

-

IUPAC Name: 5,6,7,8-tetrachloro-2,11-diazapentacyclo[10.7.1.0²,¹⁰.0⁴,⁹.0¹⁶,²⁰]icosa-1(19),4(9),5,7,10,12,14,16(20),17-nonaen-3-one[12]

-

Common Chemical Name: 8,9,10,11-Tetrachloro-12H-isoindolo[2,1-a]perimidin-12-one[2][4]

-

Synonyms: C.I. 564120, Transparent Red EG, Macrolex Red EG, Keyplast Red A-G.[3][4][6][8]

Molecular Formula and Weight

Molecular Structure

This compound is an amino ketone dye characterized by a rigid, fused polycyclic aromatic structure.[1][6] The core of the molecule is a perinone system, which is responsible for its chromophoric properties. The presence of four electron-withdrawing chlorine atoms on one of the benzene rings, combined with the extensive π-conjugated system, is fundamental to its intense red color, high thermal stability, and resistance to photodegradation.[13] Its largely non-polar nature governs its solubility, making it insoluble in water but soluble in various organic solvents.[1][13]

Caption: Simplified 2D representation of this compound's fused ring structure.

Part 2: Physicochemical Properties and Synthesis

The utility of a chemical compound in research is dictated by its physical and chemical properties. This section summarizes these key characteristics and the fundamental chemistry behind its synthesis.

Key Physicochemical Data

The properties of this compound make it exceptionally robust for applications requiring high-temperature processing and long-term stability.

| Property | Value | Source(s) |

| Physical Appearance | Yellowish-red to bright red powder | [1][3][6][10] |

| Melting Point | 318 °C | [3][9][14] |

| Heat Resistance (in PS) | 300-320 °C | [3][5][8][10][14] |

| Light Fastness | Grade 7-8 (out of 8) | [3][5][9][14][15] |

| Solubility in Water | Insoluble | [1][6] |

| Solubility in Acetone | 0.2 g/L (at 20°C) | [9][15] |

| Solubility in Toluene | 0.6 g/L (at 20°C) | [9] |

| Solubility in Dichloromethane | 0.3 g/L (at 20°C) | [9][15] |

| Solubility in Ethanol | 0.1 g/L (at 20°C) | [9][15] |

Synthesis Pathway

The industrial synthesis of this compound is a well-established process involving a condensation reaction followed by cyclization.

-

Core Directive: The primary manufacturing method involves the condensation of Naphthalene-1,8-diamine with 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione (commonly known as tetrachlorophthalic anhydride).[1][5][6][16]

-

Causality of Reaction Conditions: The reaction is typically heated under reflux for several hours (8-15 hours) in the presence of an acidic catalyst.[16][17] The process can be carried out in a polar organic solvent (solvent method) or an aqueous acidic medium (water-phase method).[17][18] The solvent method generally produces a higher purity product but involves costly solvent recovery, while the aqueous method is more economical but may yield a less vibrant product.[17][18] The final step is a ring-closing reaction (cyclization) to form the stable perinone structure.[1][5]

Caption: Synthesis overview showing reactants, process, and final product.

Part 3: Analytical Protocols for Research Applications

For researchers, the ability to accurately quantify and characterize a compound within various matrices is paramount. The following protocols are designed to be self-validating and provide a robust framework for the analysis of this compound.

Protocol 1: Quantitative Analysis of this compound from a Polymer Matrix

This protocol details a reliable method for extracting and quantifying this compound from a common plastic like Acrylonitrile Butadiene Styrene (ABS), adaptable for other polymers with appropriate solvent selection. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.

Objective: To determine the concentration of this compound in a solid polymer sample.

Methodology:

-

Sample Preparation (Dissolution):

-

Accurately weigh approximately 100 mg of the polymer sample into a glass vial.

-

Add 5 mL of a suitable solvent (e.g., acetone or tetrahydrofuran) to fully dissolve the polymer.[19]

-

Causality: The chosen solvent must be capable of completely dissolving the polymer matrix to release the entrapped dye molecules into the solution.

-

-

Polymer Precipitation (Analyte Isolation):

-

Add 10 mL of an anti-solvent (e.g., methanol) to the solution.[19]

-

Causality: Methanol is miscible with acetone but is a poor solvent for the high-molecular-weight ABS polymer. This causes the polymer to precipitate out of the solution, leaving the smaller, soluble this compound molecules in the supernatant.

-

-

Separation:

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated polymer.[19]

-

Carefully transfer the supernatant, which contains the analyte, to a clean tube.

-

-

Concentration and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas. This step removes the extraction solvents and concentrates the analyte.

-

Reconstitute the dried residue in 1 mL of a solvent compatible with the initial mobile phase of the LC-MS/MS system.[19]

-

-

Analysis (LC-MS/MS):

-

Analyze the reconstituted sample using a validated LC-MS/MS method.

-

Trustworthiness & Self-Validation:

-

The Matrix Effect Challenge: A primary challenge in quantifying analytes from complex samples like polymers is the "matrix effect," where co-extracted components suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate results.[19]

-

Validation System 1 (Matrix-Matched Calibration): To compensate for this, create calibration standards in a blank matrix extract (i.e., an extract from an identical polymer known to contain no this compound). This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.[19]

-

Validation System 2 (Standard Addition Method): If a blank matrix is unavailable, use the standard addition method. Known amounts of a this compound standard are added to sample aliquots, and the resulting signal increase is used to calculate the original concentration by extrapolation.[19]

Caption: Step-by-step workflow for the quantitative analysis of this compound.

Part 4: Applications in Scientific Research

Beyond its role as a colorant, the robust properties of this compound open avenues for its use in advanced research and development.

-

Functional Materials: Its high stability makes it a candidate for developing durable functional coatings and specialized optical filters where long-term performance under exposure to heat and light is critical.[7]

-

Organic Electronics: As a stable organic molecule with a large conjugated system, it has been suggested for potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[7]

-

Advanced Probes and Sensors: While its fluorescent properties are not well-documented, its chemical structure suggests potential for use in luminescent solar concentrators or as a basis for developing fluorescent probes that respond to specific chemical environments.[7][20]

-

Biological Staining: The dye has been noted for its use in staining cellular structures in biological research, leveraging its vibrant color and affinity for certain subcellular components.[16]

References

- 1. This compound | 20749-68-2 [chemicalbook.com]

- 2. CAS 20749-68-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound Manufacturers in Mumbai, India | C.I. No 564120 [colorantsgroup.com]

- 4. C.I. This compound, 20749-68-2, C.I. 564120 [chemnet.com]

- 5. echemi.com [echemi.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. China this compound / CAS 20749-68-2/71902-17-5 factory and manufacturers | Precise Color [precisechem.com]

- 9. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]

- 10. cncolorchem.com [cncolorchem.com]

- 11. This compound - SOLVENT RED - L COLOR [l-color.com]

- 12. C.I. This compound | C18H6Cl4N2O | CID 88680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. epsilonpigments.com [epsilonpigments.com]

- 15. colorantsgroup.com [colorantsgroup.com]

- 16. benchchem.com [benchchem.com]

- 17. CN101508849A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 18. CN101508849B - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility Profile of Solvent Red 135 in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of C.I. Solvent Red 135 (CAS No. 20749-68-2, 71902-17-5). Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available quantitative and qualitative solubility data in common organic solvents. We delve into the physicochemical properties of this compound that govern its solubility behavior and present a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility. This guide is structured to provide not only reference data but also the foundational understanding required for effective formulation, quality control, and application of this versatile dye.

Introduction to this compound

This compound, also known as C.I. 564120, is a synthetic yellowish-red dye belonging to the amino ketone class.[1][2] It presents as a bright red powder and is characterized by its robust physicochemical properties, including high heat resistance (up to 300-320°C), excellent light fastness, and strong tinting strength.[3][4][5][6] Its molecular formula is C₁₈H₆Cl₄N₂O, with a molecular weight of approximately 408.06 g/mol .[2][5][7]

While traditionally used for coloring a wide variety of plastics and polymers such as polystyrene (PS), polyethylene terephthalate (PET), polymethyl methacrylate (PMMA), and polyvinyl chloride (PVC), its utility in scientific research is expanding.[4][8][9] Notably, in the field of drug development, its hydrophobic nature and fluorescent properties make it an excellent surrogate for new hydrophobic active pharmaceutical ingredients (APIs).[10] It is employed as a model compound to assess the encapsulation efficiency of nanocarriers, visualize cellular uptake, and study the biodistribution of drug delivery systems.[10] Understanding its solubility is therefore a critical prerequisite for these advanced applications, as it directly impacts formulation development, solvent selection, and process optimization.

This guide addresses the fundamental question of this compound's solubility by providing a consolidated data profile and a validated methodology for its determination.

Physicochemical Basis of Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a given solvent. This compound is a large, relatively rigid, and non-polar molecule due to its extensive aromatic system and tetrachlorinated phthaloperinone core.[7]

-

"Like Dissolves Like" Principle: The molecule lacks significant hydrophilic groups, rendering it virtually insoluble in water.[1][3] Its solubility is therefore favored in organic solvents that can engage in non-polar interactions (van der Waals forces) and, to a lesser extent, dipole-dipole interactions.

Quantitative Solubility Profile

The solubility of this compound has been determined in several common organic solvents. The data presented below, compiled from multiple technical data sheets, represents the solubility at ambient temperature (20°C). It is crucial to recognize that solubility is temperature-dependent; for most solid-liquid systems, solubility increases with temperature.[13]

| Organic Solvent | Chemical Formula | Solubility at 20°C (g/L) |

| Methylbenzene (Toluene) | C₇H₈ | 0.6[8][9][14][15] |

| Dichloromethane | CH₂Cl₂ | 0.3[8][9][14][15] |

| Acetone | C₃H₆O | 0.2[8][9][14][15] |

| Butyl Acetate | C₆H₁₂O₂ | 0.2[8][9][14][15] |

| Ethyl Alcohol (Ethanol) | C₂H₅OH | 0.1[8][9][14][15] |

| Chloroform | CHCl₃ | Soluble (Qualitative)[1][2][3] |

Note: The data represents values from technical sources. For critical applications, experimental verification is strongly recommended.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the equilibrium (thermodynamic) solubility of a solid in a liquid and is recognized for its reliability.[16][17] The following protocol is a self-validating system designed to yield accurate and reproducible results.

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials & Equipment:

-

This compound powder (≥99% purity)

-

High-purity organic solvent of choice

-

Analytical balance (± 0.1 mg)

-

Screw-cap glass vials (e.g., 4-8 mL)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes (Class A)

-

UV-Vis Spectrophotometer and quartz cuvettes

-

Centrifuge (optional)

Step-by-Step Methodology:

Part A: Preparation of Saturated Solution

-

Aliquot Solute: Accurately weigh an amount of this compound powder that is substantially in excess of its expected solubility and add it to a glass vial.

-

Causality: Using an excess of solid is critical to ensure that the solution reaches thermodynamic equilibrium, which is defined by the presence of undissolved solute.[17]

-

-

Add Solvent: Using a calibrated pipette, add a precise volume (e.g., 5.00 mL) of the chosen organic solvent to the vial.

-

Seal and Equilibrate: Securely cap the vial to prevent solvent evaporation. Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitation: Agitate the suspension for a sufficient duration to ensure equilibrium is reached. A minimum of 24 to 48 hours is standard.

-

Trustworthiness: To validate that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24 h, 48 h, and 72 h). Equilibrium is confirmed when consecutive measurements of the solute concentration are statistically identical.[18]

-

Part B: Phase Separation

-

Cease Agitation: Remove the vial from the shaker and allow the undissolved solid to sediment for at least 2 hours at the same constant temperature.

-

Filtration: Carefully draw a portion of the supernatant into a syringe. Attach a 0.22 µm solvent-compatible syringe filter.

-

Causality: Filtration is essential to completely remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. Centrifugation followed by careful decanting of the supernatant is an alternative separation method.[16]

-

-

Collect Sample: Discard the first few drops of the filtrate to saturate the filter material and then collect a clear, particle-free sample of the saturated solution into a clean vial.

Part C: Quantification via UV-Vis Spectrophotometry

-

Prepare Standard Solutions: Create a series of standard solutions of this compound with known concentrations in the same organic solvent. This is achieved by dissolving a precisely weighed mass of the dye in a volumetric flask.

-

Construct Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound in that solvent. Plot a graph of Absorbance vs. Concentration. The resulting relationship should be linear and adhere to the Beer-Lambert Law.[19][20]

-

Analyze Saturated Sample: Dilute the filtered saturated solution with a known factor using the same solvent to ensure its absorbance falls within the linear range of the calibration curve.

-

Measure Sample Absorbance: Measure the absorbance of the diluted sample at λ_max.

-

Calculate Solubility: Use the equation from the calibration curve's linear regression to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the concentration of the original saturated solution. This concentration is the solubility.

Solubility (g/L) = (Concentration from curve, g/L) × Dilution Factor

Workflow Visualization

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of this compound is a critical parameter for its effective use in both industrial coloring and advanced scientific research. Its behavior is consistent with that of a large, hydrophobic molecule, showing limited solubility in common organic solvents, with higher affinity for non-polar aromatic and chlorinated solvents. The provided quantitative data serves as a valuable baseline for formulation efforts. For applications demanding high precision, the detailed shake-flask protocol offers a robust and reliable method for determining solubility under specific experimental conditions. Adherence to these validated procedures ensures the generation of high-quality, reproducible data essential for scientific integrity and successful project outcomes.

References

- 1. This compound | 20749-68-2 [chemicalbook.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound [jnogilvychem.com]

- 4. China this compound-Transparent Red Eg (S. R 135) factory and manufacturers | Precise Color [precisechem.com]

- 5. cncolorchem.com [cncolorchem.com]

- 6. nbinno.com [nbinno.com]

- 7. C.I. This compound | C18H6Cl4N2O | CID 88680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. epsilonpigments.com [epsilonpigments.com]

- 9. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. Solvent Dye Dissolution Method - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. union-pigment.com [union-pigment.com]

- 16. enamine.net [enamine.net]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. science.valenciacollege.edu [science.valenciacollege.edu]

- 20. ocf.berkeley.edu [ocf.berkeley.edu]

Introduction: Unveiling the Photophysical Profile of Solvent Red 135

An In-depth Technical Guide on the Absorption and Emission Spectra of Solvent Red 135

This compound (C.I. 564120) is a synthetic organic dye from the aminoketone class, recognized for its vibrant yellowish-red hue and robust performance characteristics.[1][2] With the molecular formula C₁₈H₆Cl₄N₂O, it is primarily utilized in industrial settings for coloring plastics (like polystyrene, ABS, and PVC), polyester fibers, and oils due to its exceptional thermal stability (up to 300-320°C) and high lightfastness.[1][3][4][5] Beyond these traditional applications, its photophysical properties suggest potential as a fluorescent probe in non-aqueous systems for materials science and drug development research.[6][7]

This guide serves as a technical deep-dive into the core spectroscopic characteristics of this compound: its absorption and fluorescence emission. We will explore the theoretical underpinnings of these phenomena, present the available quantitative data, and provide detailed, field-proven experimental protocols for their measurement. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively characterize and utilize this dye in their work.

Core Photophysical Principles: Absorption and Fluorescence

The interaction of light with a dye molecule like this compound is governed by the principles of quantum mechanics. The absorption of a photon promotes an electron from its ground electronic state (S₀) to a higher energy excited singlet state (S₁). The molecule does not remain in this excited state indefinitely. It can return to the ground state via several pathways, one of which is fluorescence—the emission of a photon.[8]

This process is elegantly visualized by a simplified Jablonski diagram:

Caption: Simplified Jablonski diagram for fluorescence.[8]

Key takeaways from this process are:

-

Absorption: The molecule absorbs a photon of specific energy corresponding to the energy gap between S₀ and S₁.

-

Vibrational Relaxation: Before emission, the molecule rapidly loses some energy non-radiatively, relaxing to the lowest vibrational level of the S₁ state.[9]

-

Fluorescence: The molecule returns to the S₀ ground state by emitting a photon. Because energy was lost during vibrational relaxation, the emitted photon is of lower energy (and thus longer wavelength) than the absorbed photon. This energy difference is known as the Stokes shift.

The Influence of the Environment: Solvatochromism

The absorption and emission spectra of this compound are not fixed; they are sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.[6][10] The solvent can interact differently with the dye's ground and excited states, altering their energy levels.[10] This often results in a bathochromic shift (red shift), where the absorption and emission peaks move to longer wavelengths as solvent polarity increases.[6][10] This property is critical, as it allows this compound to be used as a probe for the microenvironment in non-aqueous systems.[6]

Spectroscopic Data Summary for this compound

A comprehensive review of publicly available scientific literature reveals that detailed quantitative photophysical data for this compound are not widely documented.[1][11] Its primary industrial application as a colorant for plastics has meant that properties like fluorescence quantum yield are not typically characterized.[11] The following table summarizes the available data. Researchers are strongly encouraged to determine these parameters empirically for their specific solvent system and application.

| Solvent | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission Maximum (λem) (nm) | Fluorescence Quantum Yield (ΦF) | Solubility (g/L at 20°C) |

| Toluene | Not Found | ~6,200 (approx.)[8] | Not Found | Not Found | 0.6[5] |

| Acetone | Not Found | Not Found | Not Found | Not Found | 0.2[5] |

| Dichloromethane | Not Found | Not Found | Not Found | Not Found | 0.3[5] |

| Butyl Acetate | Not Found | Not Found | Not Found | Not Found | 0.2[5] |

| Ethanol | Not Found | Not Found | Not Found | Not Found | 0.1[5] |

| Chloroform | Not Found | Not Found | Not Found | Not Found | Soluble[2][8] |

Note: The lack of emission and quantum yield data underscores the necessity of the experimental protocols outlined in the following sections.

Experimental Protocols: A Practical Guide

The following protocols provide step-by-step methodologies for the accurate determination of the absorption and emission spectra and the relative fluorescence quantum yield of this compound.

General Experimental Workflow

The process of characterizing the photophysical properties of a dye follows a logical sequence from sample preparation to data acquisition and analysis.

Caption: General workflow for spectroscopic analysis of this compound.[8]

Protocol 1: Measurement of UV-Vis Absorption and Fluorescence Emission Spectra

Objective: To determine the absorption maximum (λmax) and emission maximum (λem) of this compound in a chosen solvent.

Expertise & Causality: This protocol forms the basis of all photophysical characterization. Determining λmax is crucial because the efficiency of fluorescence excitation is typically highest at the peak of the absorption band.

Instrumentation:

-

UV-Visible Spectrophotometer

-

Spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators, and a detector (e.g., photomultiplier tube).[8][12][13]

Materials:

-

This compound

-

Spectroscopic grade organic solvent (e.g., toluene, chloroform)

-

Quartz cuvettes (1 cm path length; four-sided polished for fluorescence)[8]

Step-by-Step Methodology:

-

Sample Preparation: a. Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 1 mg/mL). Use of an ultrasonic bath can aid dissolution.[7] b. From the stock solution, prepare a dilute working solution. The final concentration should be low enough to yield a maximum absorbance between 0.05 and 0.1.

-

Absorption Spectrum Measurement: a. Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output. b. Fill a quartz cuvette with the pure solvent to serve as a blank. c. Place the blank in the spectrophotometer and record a baseline correction over the desired wavelength range (e.g., 300-700 nm).[1] d. Replace the blank with a cuvette containing the dilute this compound solution. e. Measure the absorption spectrum. The wavelength at which the highest absorbance is recorded is the λmax.[1]

-

Fluorescence Emission Spectrum Measurement: a. Turn on the spectrofluorometer and allow the lamp to stabilize.[12] b. Set the instrument's excitation wavelength to the λmax determined in the previous step.[8] c. Set the emission monochromator to scan over a wavelength range longer than the excitation wavelength (e.g., if λmax is 500 nm, scan from 510 nm to 800 nm). d. First, measure the emission spectrum of a blank (pure solvent) to identify any background signals or Raman scattering peaks.[8][9] e. Next, measure the emission spectrum of the this compound solution using identical instrument settings (e.g., slit widths, detector sensitivity). f. The wavelength corresponding to the peak of the fluorescence intensity is the λem.[1]

Protocol 2: Determination of Relative Fluorescence Quantum Yield (ΦF)

Objective: To quantify the fluorescence efficiency of this compound by comparing it to a standard with a known quantum yield.

Expertise & Causality: The relative method is the most common and accessible way to determine quantum yield.[14] It relies on the principle that if a standard and a sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[14] The choice of a standard is critical; it should absorb and emit in a similar spectral region as the sample to minimize wavelength-dependent instrument biases.[9] Rhodamine 6G in ethanol (ΦF ≈ 0.95) is a common standard for this region.[8][9]

Instrumentation & Materials:

-

Same as Protocol 1.

-

A standard fluorophore with a known quantum yield (e.g., Rhodamine 6G).

Step-by-Step Methodology:

-

Solution Preparation: a. Prepare dilute solutions of both this compound (the "sample") and the standard in their respective solvents. b. Adjust the concentrations of both solutions so that their absorbance values at the chosen excitation wavelength are very low and nearly identical (ideally < 0.1).[8][15]

-

Data Acquisition: a. Choose an excitation wavelength where both the sample and the standard have reasonable absorbance. b. Measure the absorbance of the sample (Asample) and the standard (Astd) at this excitation wavelength. c. In the spectrofluorometer, using identical instrument settings for both measurements, record the fluorescence emission spectra of the sample and the standard. d. It is also good practice to record the spectrum of the pure solvent(s) to subtract any background signal.

-

Data Analysis & Calculation: a. Integrate the area under the fluorescence emission curve for both the sample (Isample) and the standard (Istd) after subtracting the solvent background. b. Calculate the fluorescence quantum yield of the sample (ΦF_sample) using the following equation:[8][14]

ΦF_sample = ΦF_std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where:

-

ΦF is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity (area under the curve).

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

'sample' and 'std' refer to the this compound solution and the standard solution, respectively.

-

Causality: The refractive index term (n²) is included to correct for the different fraction of light that is collected by the instrument's optics from solvents with different refractive indices.[14] If the same solvent is used for both sample and standard, this term cancels out (nsample² / nstd² = 1).

-

Conclusion

This compound is a dye with a robust industrial track record and emerging potential in scientific research. While publicly available data on its fluorescence properties are sparse, this guide provides the theoretical framework and detailed, validated experimental protocols necessary for its comprehensive photophysical characterization. By understanding the principles of absorption, emission, and solvatochromism, and by meticulously applying the described methodologies, researchers can reliably determine the spectral properties of this compound in their specific systems. This foundational characterization is the first step toward leveraging its properties for advanced applications in materials science, sensing, and drug development.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. nbinno.com [nbinno.com]

- 4. cncolorchem.com [cncolorchem.com]

- 5. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Solvatochromism - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 13. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 14. edinst.com [edinst.com]

- 15. agilent.com [agilent.com]

An In-Depth Technical Guide to the Chemical Compatibility of Solvent Red 135 with Engineering Polymers

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical compatibility of C.I. Solvent Red 135 (CAS No. 20749-68-2/71902-17-5), a perinone-based dye, with a range of commercially significant engineering polymers. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with field-proven methodologies to offer a robust framework for evaluating and predicting the performance of this colorant in various polymer matrices. The guide delves into the molecular interactions governing compatibility, outlines detailed experimental protocols for empirical validation, and addresses the critical aspect of migration and regulatory compliance, particularly for applications in sensitive sectors such as food contact materials and medical devices.

Introduction: The Imperative of Dye-Polymer Compatibility

The selection of a colorant for a polymeric application extends far beyond achieving the desired hue. The long-term performance, safety, and aesthetic stability of the final product are critically dependent on the chemical compatibility between the dye and the host polymer. Incompatibility can manifest in a variety of deleterious effects, including color bleeding, blooming, and exudation, as well as detrimental changes to the mechanical and thermal properties of the polymer.[1]

This compound, a bright yellowish-red dye, is widely utilized for coloring a variety of plastics due to its exceptional thermal stability, high light fastness, and strong tinting strength.[2][3] It finds extensive application in polymers such as polystyrene (PS), polycarbonate (PC), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), and polyethylene terephthalate (PET).[4][5] This guide will explore the fundamental principles that underpin the compatibility of this compound with these key polymers, providing a scientific basis for its successful application.

Foundational Principles of Chemical Compatibility

The compatibility of a dye within a polymer matrix is governed by the principles of intermolecular forces and the thermodynamic concept of "like dissolves like." A harmonious interaction between the dye and polymer molecules is essential for achieving a stable, homogeneous coloration.

The Role of Polarity and Solubility Parameters

The molecular structure of this compound (C₁₈H₆Cl₄N₂O) is predominantly non-polar, characterized by a large, conjugated aromatic system.[6][7] This inherent non-polarity dictates its solubility in organic solvents and its affinity for polymers with similar characteristics.[8][9][10][11]

A more quantitative approach to predicting compatibility involves the use of Hansen Solubility Parameters (HSP) . HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[12] The principle states that substances with similar HSP values are likely to be miscible.

| Polymer | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Polystyrene (PS) | 18.5 | 4.5 | 2.9 |

| Polycarbonate (PC) | 18.2 | 5.9 | 6.9 |

| Polymethyl Methacrylate (PMMA) | 18.6 | 10.5 | 5.1 |

| Acrylonitrile Butadiene Styrene (ABS) | - | - | - |

| Polyethylene Terephthalate (PET) | 18.2 | 6.4 | 6.6 |

| Hansen Solubility Parameters for common polymers.[14] |

The relatively low polarity of this compound suggests that its HSP values would be most closely aligned with polymers that also exhibit a significant contribution from dispersion forces and moderate polarity, such as polystyrene and polycarbonate.

Intermolecular Interactions at the Molecular Level

The specific forces that govern the interaction between this compound and the polymer chains are crucial for long-term stability.

-

Van der Waals Forces: These are the primary forces at play, particularly the London dispersion forces arising from the large, electron-rich aromatic structure of the perinone dye. These non-specific attractions are significant in non-polar polymers like polystyrene.

-

π-π Stacking: The planar, aromatic nature of this compound facilitates π-π stacking interactions, both between dye molecules and between the dye and aromatic moieties within the polymer backbone, such as the phenyl groups in polystyrene and polycarbonate.[8][15][16][17] These interactions contribute significantly to the stable dispersion of the dye.

-

Dipole-Dipole Interactions: Although predominantly non-polar, the carbonyl group and chlorinated aromatic rings in this compound introduce some polarity. These can engage in dipole-dipole interactions with polar groups in polymers like the ester groups in PMMA and PET, and the carbonate groups in PC.[18][19]

Experimental Evaluation of Dye-Polymer Compatibility

Theoretical predictions provide a valuable starting point, but empirical testing is essential to confirm the compatibility of this compound in a specific polymer grade and under intended processing conditions.

Workflow for Compatibility Assessment

Detailed Experimental Protocols

Objective: To assess the effect of this compound on the thermal properties of the host polymer, such as glass transition temperature (Tg), melting temperature (Tm), and thermal stability.

Methodology Rationale: Significant shifts in Tg or a reduction in the decomposition temperature can indicate poor compatibility or plasticization effects.

Differential Scanning Calorimetry (DSC) Protocol:

-

Sample Preparation: Prepare thin films or powders of both the neat polymer and the this compound-colored polymer (typically at 0.1-1.0% loading).

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

-

Data Analysis: Compare the thermograms of the neat and colored polymer. Note any significant changes in the glass transition temperature (Tg) and melting temperature (Tm). The appearance of a single Tg in a polymer blend indicates miscibility.[18]

Thermogravimetric Analysis (TGA) Protocol:

-

Sample Preparation: Use a small, representative sample (5-10 mg) of the neat and colored polymer.

-

Instrument Setup:

-

Data Analysis: Compare the onset of decomposition temperature for the neat and colored polymer. A significant decrease in thermal stability may indicate an adverse interaction.

Objective: To quantify the migration of this compound from the polymer into food simulants, particularly for food contact applications.

Methodology Rationale: This protocol is based on the principles outlined in EU Regulation 10/2011 for plastic materials and articles intended to come into contact with food.[5][12][28][29][30] The choice of food simulant and testing conditions should represent the worst-case scenario for the intended application.

Protocol:

-

Sample Preparation: Prepare plaques or films of the colored polymer with a known surface area.

-

Selection of Food Simulants and Test Conditions:

-

Simulant A: 10% ethanol (for aqueous foods)

-

Simulant B: 3% acetic acid (for acidic foods)

-

Simulant D2: Olive oil or 95% ethanol (for fatty foods)

-

Test Conditions: Select a time and temperature that reflects the intended use (e.g., 10 days at 40°C for long-term storage at room temperature).[17][25][26]

-

-

Migration Cell Setup: Place the polymer sample in a migration cell, ensuring only one side is in contact with the food simulant.

-

Extraction: Fill the cell with the pre-conditioned food simulant and store it under the selected time and temperature conditions.

-

Quantification by UV-Vis Spectrophotometry:

-

Calibration Curve: Prepare a series of standard solutions of this compound in the chosen food simulant and measure their absorbance at the wavelength of maximum absorption (λmax).[31][32][33][34][35] Plot absorbance versus concentration to create a calibration curve.

-

Sample Analysis: After the migration period, take an aliquot of the food simulant from the migration cell and measure its absorbance at λmax.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the food simulant. Calculate the total migration in mg/dm².

-

Regulatory Considerations: Ensuring Compliance

For applications in food packaging, medical devices, and other regulated industries, ensuring that the use of this compound is compliant with relevant regulations is paramount.

In the United States, colorants for polymers used in food contact applications are regulated by the Food and Drug Administration (FDA) under 21 CFR 178.3297.[8][13] It is essential to verify that this compound, as supplied, meets the purity and identity specifications for its intended use.

In the European Union, the regulatory framework for plastic food contact materials is established by Regulation (EU) No 10/2011.[5][29][30] This regulation sets out overall migration limits (OML) and, where applicable, specific migration limits (SML) for substances used in plastic food contact materials.[12][28]

Conclusion

The successful application of this compound in engineering polymers is underpinned by a sound understanding of its chemical compatibility with the host matrix. Its predominantly non-polar, aromatic structure renders it highly compatible with polymers such as polystyrene and polycarbonate, where van der Waals forces and π-π stacking interactions are the dominant stabilizing forces. For more polar polymers like PMMA and PET, dipole-dipole interactions also play a role.

This guide has provided a theoretical framework for understanding these interactions and a set of detailed experimental protocols for their empirical validation. By employing a systematic approach that combines theoretical prediction with rigorous testing, researchers and scientists can confidently select and utilize this compound to achieve vibrant, stable, and compliant colored polymeric materials.

References

- 1. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 2. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 3. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. getenviropass.com [getenviropass.com]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. Harnessing Hansen solubility parameters to predict organogel formation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Accounting for π–π stacking interactions in the mesoscopic models of conjugated polymers - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. Page loading... [guidechem.com]

- 10. This compound [jnogilvychem.com]

- 11. This compound | 20749-68-2 [chemicalbook.com]

- 12. measurlabs.com [measurlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Influence of π–π interactions on organic photocatalytic materials and their performance - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00029C [pubs.rsc.org]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Pi-interaction - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Interactions between polyacrylonitrile and solvents: density functional theory study and two-dimensional infrared correlation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. qualitest.ae [qualitest.ae]

- 21. thermalsupport.com [thermalsupport.com]

- 22. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 23. azom.com [azom.com]

- 24. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]

- 25. Thermogravimetric Analysis - Thermal Analysis in Plastics [impact-solutions.co.uk]

- 26. torontech.com [torontech.com]

- 27. azom.com [azom.com]

- 28. packlab.gr [packlab.gr]

- 29. legislation.gov.uk [legislation.gov.uk]

- 30. eur-lex.europa.eu [eur-lex.europa.eu]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. documents.thermofisher.com [documents.thermofisher.com]

- 33. d-nb.info [d-nb.info]

- 34. proakademia.eu [proakademia.eu]

- 35. mdpi.com [mdpi.com]

Introduction: Beyond Color - The Imperative of Purity for Solvent Red 135

An In-depth Technical Guide to the Purity Analysis and Potential Impurities of Solvent Red 135

This compound, identified by the Colour Index as C.I. 564120, is a high-performance perinone dye prized for its vibrant yellowish-red hue, exceptional thermal stability, and lightfastness.[1][2][3] Its chemical structure, 8,9,10,11-Tetrachloro-12H-phthaloperin-12-one, with the molecular formula C₁₈H₆Cl₄N₂O, confers these desirable properties.[4][5][6] This robustness makes it a colorant of choice for demanding applications, including the coloring of plastics such as polystyrene (PS), acrylonitrile butadiene styrene (ABS), polyethylene terephthalate (PET), and polymethyl methacrylate (PMMA).[7][8][9] Notably, its use extends to materials intended for food packaging, which places its purity under stringent regulatory scrutiny.[5][7]

For researchers, scientists, and professionals in product development, the purity of this compound is not a trivial matter. The presence of impurities, even at trace levels, can impact not only the final product's color consistency and performance but also its safety and regulatory compliance. This guide provides a comprehensive technical overview of the potential impurities associated with this compound, their origins within the manufacturing process, and the rigorous analytical methodologies required for their identification and quantification.

The Genesis of Impurities: A Synthesis-Centric Perspective

A thorough understanding of the synthesis pathway is fundamental to predicting and identifying potential impurities. This compound is commercially produced via the condensation reaction of two primary starting materials: 1,8-diaminonaphthalene and 4,5,6,7-tetrachloroisobenzofuran-1,3-dione, more commonly known as tetrachlorophthalic anhydride (TCPA).[1][4][7] This reaction is typically conducted in a high-boiling organic solvent, such as o-dichlorobenzene or acetic acid, often with a catalyst, followed by purification steps like filtration, washing, and drying.[1][10]

Caption: General synthesis workflow for this compound.

Impurities can be broadly categorized based on their origin:

-

Process-Related Impurities: These are substances introduced or formed during the manufacturing process.

-

Unreacted Starting Materials: Incomplete reactions can leave residual 1,8-diaminonaphthalene and tetrachlorophthalic anhydride in the final product.[1]

-

Contaminants in Raw Materials: The purity of the starting materials is paramount. A significant impurity of concern is Hexachlorobenzene (HCB) , which can be present as a contaminant in the raw material TCPA.[1][10] HCB is a persistent organic pollutant with recognized reproductive toxicity, making its detection and quantification critical for environmental and human health safety.[10][11][12]

-

Residual Solvents: Trace amounts of solvents used in the reaction (e.g., o-dichlorobenzene, acetic acid, dimethylformamide) or washing steps may remain in the final powder.[1][10][13]

-

-

Product-Related Impurities: These are structurally similar to the final product, formed during the synthesis.

-

Isomers: The condensation reaction can potentially form isomers of the desired perinone structure. While this compound is typically the trans-isomer, the presence of the cis-isomer is a possibility that can affect the dye's photophysical properties.[1]

-

Reaction Byproducts: Unintended side reactions, such as oxidation or incomplete cyclization, can lead to a variety of byproducts. The specific nature of these is often proprietary but must be investigated during product characterization.[1]

-

-

Degradation Products: Given its application in high-temperature polymer processing, this compound can undergo thermal degradation.[14][15] The resulting products can alter the color and integrity of the final material.

Table 1: Summary of Potential Impurities in this compound

| Impurity Category | Specific Impurity | Typical Origin | Primary Analytical Technique(s) |

| Process-Related | Hexachlorobenzene (HCB) | Contaminant in tetrachlorophthalic anhydride | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Tetrachlorophthalic anhydride | Unreacted starting material | High-Performance Liquid Chromatography (HPLC), LC-MS | |

| 1,8-Naphthylenediamine | Unreacted starting material | High-Performance Liquid Chromatography (HPLC), LC-MS | |

| Residual Solvents | Reaction or purification media | Headspace GC-MS | |

| Product-Related | cis-Isomer of this compound | Isomerization during synthesis | High-Performance Liquid Chromatography (HPLC) |

| Other reaction byproducts | Side reactions during synthesis | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

A Multi-Pronged Approach to Purity Analysis

No single analytical technique can fully characterize the purity profile of this compound. A validated, multi-faceted approach is essential for a comprehensive assessment. The choice of technique is dictated by the physicochemical properties of the target impurity.

Caption: General analytical workflow for impurity profiling of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the cornerstone technique for assessing the purity of the main dye component and separating it from non-volatile impurities like unreacted starting materials and isomers.[1][16] A reverse-phase method is typically employed, leveraging the non-polar nature of this compound.

Causality Behind the Method:

-

Reverse-Phase (C18) Column: The hydrophobic C18 stationary phase provides strong retention for the non-polar this compound molecule, allowing for effective separation from more polar impurities using a polar mobile phase.

-

Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is crucial. It allows for the elution of more polar impurities early in the run while ensuring that the highly retained this compound and other non-polar impurities elute in a reasonable time with good peak shape.

-

UV-Vis Detection: The extensive conjugated system in this compound makes it a strong chromophore, enabling highly sensitive detection using a UV-Vis or Diode-Array Detector (DAD).

Experimental Protocol: HPLC Purity Method

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in a suitable solvent, such as chloroform or a mixture of acetonitrile and water, to a final concentration of ~0.1 mg/mL.[1]

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]

-

-

Instrumental Parameters (Typical):

Parameter Value Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A Water with 0.1% Phosphoric or Formic Acid Mobile Phase B Acetonitrile with 0.1% Phosphoric or Formic Acid Gradient Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes Flow Rate 1.0 mL/min Column Temperature 40 °C Detection UV-Vis at the absorbance maximum of this compound (~488 nm)[17] | Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Critical Volatile Impurities

For volatile and semi-volatile impurities, particularly the critical contaminant Hexachlorobenzene (HCB), GC-MS is the gold standard.[1][10][11] Its high resolving power combined with the specificity of mass spectrometry allows for definitive identification and low-level quantification.

Causality Behind the Method:

-

Solvent Extraction: HCB must be isolated from the non-volatile dye matrix. A solvent extraction step is necessary to transfer the volatile HCB into a clean solvent suitable for GC injection.[1]

-

Temperature Programming: A controlled temperature ramp in the GC oven is used to separate compounds based on their boiling points, ensuring HCB is well-resolved from other volatile components.

-

Mass Spectrometry (MS) Detection: MS provides mass-to-charge ratio information, which is a highly specific identifier. Using Selective Ion Monitoring (SIM) mode, where the instrument only looks for the characteristic ions of HCB, dramatically increases sensitivity and reduces interference from the sample matrix, allowing for detection limits as low as 0.05 mg/kg.[10][12]

Experimental Protocol: GC-MS for Hexachlorobenzene (HCB) Analysis

-

Sample Preparation (Solvent Extraction):

-

Weigh accurately a known amount (e.g., 1 g) of the this compound sample.

-

Disperse the sample in a suitable solvent system (e.g., acetone/methanol) and sonicate to ensure thorough mixing.[1]

-

Perform a liquid-liquid extraction into a non-polar solvent like hexane or toluene.

-

Carefully collect the organic layer and concentrate it to a known final volume (e.g., 1 mL) for analysis.

-

-

Instrumental Parameters (Typical):

Parameter Value Column DB-5ms or equivalent (low-polarity) Injector Temperature 280 °C Oven Program Initial 80°C, hold 1 min, ramp at 10°C/min to 280°C, hold 5 min Carrier Gas Helium, constant flow Ionization Source Electron Ionization (EI) at 70 eV | Acquisition Mode | Selective Ion Monitoring (SIM) targeting key HCB ions (e.g., m/z 284, 286) |

Advanced Characterization: LC-MS/MS and NMR

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the highest sensitivity and selectivity in identifying unknown byproducts and intermediates, LC-MS/MS is invaluable.[1] It couples the separation power of HPLC with the structural information from tandem mass spectrometry, allowing for the fragmentation of parent ions to confirm identities and quantify trace-level impurities that may be missed by UV detection.[1][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than chromatographic methods for trace analysis, NMR is unparalleled for the structural elucidation of the primary component and any major impurities. It can confirm the identity of the this compound structure and is useful for identifying and quantifying residual solvents by comparing the spectrum to established chemical shift tables for common laboratory solvents.[19][20]

Conclusion: An Integrated Strategy for Assured Quality

The purity analysis of this compound is a critical exercise in ensuring product quality, safety, and regulatory adherence. A comprehensive analytical strategy cannot rely on a single method. It requires an integrated approach that begins with a deep understanding of the dye's synthesis to anticipate potential impurities. This knowledge guides the application of orthogonal analytical techniques: HPLC for primary purity and non-volatile contaminants, GC-MS for critical volatile impurities like HCB, and advanced methods such as LC-MS/MS for comprehensive profiling. By implementing these self-validating protocols, researchers and manufacturers can confidently verify the quality of this compound, ensuring its reliable and safe performance in the field.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [jnogilvychem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. C.I. This compound | C18H6Cl4N2O | CID 88680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cncolorchem.com [cncolorchem.com]

- 7. This compound | 20749-68-2 [chemicalbook.com]

- 8. epsilonpigments.com [epsilonpigments.com]

- 9. colorantsgroup.com [colorantsgroup.com]

- 10. Page loading... [guidechem.com]

- 11. benchchem.com [benchchem.com]

- 12. chembk.com [chembk.com]

- 13. CN101508849A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

- 15. additivesforpolymer.com [additivesforpolymer.com]

- 16. Separation of C.I. This compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. jcsp.org.pk [jcsp.org.pk]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. scs.illinois.edu [scs.illinois.edu]

- 20. research.cbc.osu.edu [research.cbc.osu.edu]

Toxicological and safety data for Solvent Red 135.

An In-Depth Technical Guide to the Toxicological and Safety Profile of Solvent Red 135

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (C.I. 564120) is a synthetic dye prized for its vibrant red hue, high thermal stability, and solubility in non-aqueous systems, leading to its widespread use in coloring plastics, polymers, and synthetic fibers. Despite its industrial importance, a comprehensive public-domain toxicological profile for this compound remains incomplete. This technical guide synthesizes the available safety data, identifies critical knowledge gaps, and provides context for the standardized experimental protocols required for a thorough safety assessment. This document is intended for researchers, toxicologists, and professionals in chemical safety and product development who require a nuanced understanding of this compound's safety profile.

Chemical Identity and Physicochemical Properties

A foundational aspect of any toxicological assessment is the precise identification and characterization of the substance . This compound is a member of the pyrene ketone class of dyes.

Chemical Identifiers:

-

Chemical Name: 8,9,10,11-Tetrachloro-12H-phthaloperin-12-one

-

CAS Numbers: 20749-68-2, 71902-17-5[1]

-

EC Number: 244-007-9[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Red solid powder | [1][2][3] |

| Melting Point | 308 - 310 °C | [2][3] |

| Water Solubility | < 0.001 g/L (practically insoluble) at 20 °C | [2][3] |

| Log P (octanol/water) | 7.1 at 25 °C | [2][3][4] |

| Vapor Pressure | 1.37 x 10⁻¹⁶ mmHg at 25 °C | [3] |

The extremely low water solubility and high partition coefficient (Log P) are pivotal properties. A Log P of 7.1 indicates that this compound is highly lipophilic, suggesting a potential for bioaccumulation in fatty tissues if absorbed. However, its poor solubility may limit its bioavailability via oral or dermal routes.

Regulatory Status and Hazard Classification

Globally Harmonized System (GHS) classifications for this compound are inconsistent across suppliers. The majority of notifications to the European Chemicals Agency (ECHA) inventory indicate the substance does not meet the criteria for hazard classification[5]. However, some safety data sheets (SDS) list the following hazard statements:

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H335: May cause respiratory irritation[4]

This discrepancy underscores the need for robust, standardized testing to resolve classification ambiguities.

In the United States, the Food and Drug Administration (FDA) has approved this compound for use as a colorant in polyethylene terephthalate (PET) polymers intended for food contact. This approval is subject to limitations, including a maximum concentration of 0.2% by weight in the polymer and specific conditions of use[5].